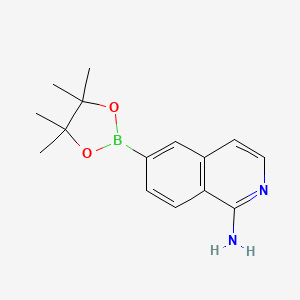
methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate typically involves the reaction of 3-bromo-9H-carbazole with isonicotinic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively . The reaction mixture is heated to a specific temperature, often around 100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate undergoes various types of chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines . Substitution reactions can result in the formation of various substituted carbazole derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-9H-carbazole: This compound is a precursor in the synthesis of methyl 3-(3-bromo-9H-carbazol-9-yl)isonicotinate and shares similar chemical properties.
9-Methyl-9H-carbazole-3-carboxylic acid: Another carbazole derivative with similar structural features and applications.
3-Nitro-9-nitroso-9H-carbazole: A related compound with different functional groups that exhibit unique chemical reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C19H13BrN2O2 |
|---|---|
Poids moléculaire |
381.2 g/mol |
Nom IUPAC |
methyl 3-(3-bromocarbazol-9-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C19H13BrN2O2/c1-24-19(23)14-8-9-21-11-18(14)22-16-5-3-2-4-13(16)15-10-12(20)6-7-17(15)22/h2-11H,1H3 |
Clé InChI |
WFOZPMUGCAJUAZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=NC=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.6]decane-1,3-dione](/img/structure/B13929124.png)
![4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929127.png)


![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13929142.png)
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B13929143.png)


![12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B13929161.png)




![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)
